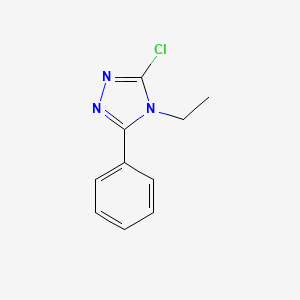

3-chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole

Descripción general

Descripción

3-chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

The synthesis of 3-chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole typically involves multistep synthetic routes. One common method includes the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under specific reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments .

Análisis De Reacciones Químicas

3-chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed .

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Activity

-

Antibacterial Properties :

Compounds derived from 1,2,4-triazoles, including 3-chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole, have demonstrated significant antibacterial activity against a variety of pathogens. Research indicates that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, derivatives containing triazole rings have been shown to be effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with MIC values ranging from 0.5 to 8 µg/mL . -

Antifungal Activity :

The antifungal properties of triazole derivatives are well-documented. They are often preferred over imidazole derivatives due to lower toxicity and higher selectivity for fungal cytochrome P450 enzymes. Compounds like this compound have been synthesized and tested for their efficacy against various fungal strains, showing promising results . -

Anticonvulsant Activity :

Some studies have reported on the anticonvulsant properties of triazole compounds. For example, derivatives similar to 3-chloro-4-ethyl-5-phenyl have been evaluated for their ability to protect against convulsions induced by pentylenetetrazole in animal models. These compounds exhibited protective effects comparable to standard anticonvulsants like diazepam .

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are also explored for their potential use as fungicides and herbicides in agriculture. Their ability to inhibit the growth of fungal pathogens makes them suitable candidates for crop protection agents. Research has demonstrated that triazole-based fungicides can effectively manage diseases caused by various fungi in crops such as wheat and barley .

Material Science Applications

Corrosion Inhibitors

The unique chemical structure of triazoles allows them to be utilized as corrosion inhibitors in various industrial applications. Studies have indicated that triazole derivatives can form protective films on metal surfaces, thereby reducing corrosion rates significantly .

Summary of Key Findings

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Medicinal | Antibacterial | Effective against E. coli, S. aureus (MIC: 0.5–8 µg/mL) |

| Antifungal | Lower toxicity than imidazoles; effective against multiple fungi | |

| Anticonvulsant | Protective effects similar to diazepam in animal models | |

| Agricultural | Fungicide/Herbicide | Effective against fungal pathogens in crops |

| Material Science | Corrosion Inhibitor | Forms protective films on metals |

Mecanismo De Acción

The mechanism of action of 3-chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and biological system being studied .

Comparación Con Compuestos Similares

3-chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:

Fluconazole: A well-known antifungal agent containing a 1,2,4-triazole ring.

Anastrozole: An anticancer drug that also features a 1,2,4-triazole moiety.

These compounds share the 1,2,4-triazole core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .

Actividad Biológica

3-Chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

- Molecular Formula : C10H10ClN3

- Molecular Weight : 207.66 g/mol

The compound features a triazole ring which is known for its biological significance, contributing to various pharmacological effects.

This compound exhibits several biochemical properties that influence its biological activity:

- Enzyme Inhibition : It has been shown to inhibit nitric oxide synthase and tumor necrosis factor-alpha (TNF-α) production, suggesting anti-inflammatory effects.

- Cellular Effects : In neuronal cells, the compound reduces the expression of apoptosis markers such as cleaved caspase-3, indicating potential neuroprotective properties.

- Molecular Interactions : Docking studies reveal favorable interactions with active residues of transcription factors like ATF4 and NF-kB, which are crucial in inflammatory responses.

The mechanism of action involves the compound's interaction with specific biomolecules, leading to altered cellular signaling pathways. It forms hydrogen bonds and dipole interactions with various biological receptors, influencing processes such as gene expression and metabolism. This interaction is critical for its therapeutic effects in various diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 19 µg/mL |

These results position it as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It reduces the production of pro-inflammatory cytokines and may serve as an anti-inflammatory agent in conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

In studies involving neuronal cells, the compound has shown promise in protecting against neurodegeneration by reducing markers associated with apoptosis and enhancing cell viability under stress conditions. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neuroprotection : A study demonstrated that treatment with this compound significantly decreased cell death in models of oxidative stress.

- Antimicrobial Efficacy : Comparative studies showed that it exhibited greater efficacy than standard antibiotics against certain bacterial strains .

- Toxicity Assessments : Toxicological evaluations have indicated that while lower doses are beneficial, higher doses may lead to adverse effects, necessitating careful dosage considerations in therapeutic applications.

Propiedades

IUPAC Name |

3-chloro-4-ethyl-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-2-14-9(12-13-10(14)11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAHNZXCOMYAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.